Cas no 2680760-95-4 (benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate)

Benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate is a synthetic carbamate derivative with potential applications in agrochemical and pharmaceutical research. Its structure incorporates both chlorophenyl and cyanophenyl moieties, which may contribute to its reactivity and binding properties. The presence of the carbamate functional group suggests utility as an intermediate in the synthesis of biologically active compounds, such as enzyme inhibitors or pesticides. The compound's distinct substitution pattern offers selectivity in molecular interactions, making it a candidate for targeted chemical modifications. Its stability under standard conditions facilitates handling and storage, while its well-defined structure allows for precise characterization in analytical studies. Further research may explore its potential as a scaffold for specialized chemical synthesis.
benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate structure
2680760-95-4 structure
商品名:benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate
CAS番号:2680760-95-4
MF:C22H17ClN2O2
メガワット:376.835584402084
CID:5624046
PubChem ID:165921230

benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate 化学的及び物理的性質

名前と識別子

    • 2680760-95-4
    • benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate
    • EN300-28301517
    • benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate
    • インチ: 1S/C22H17ClN2O2/c23-20-11-9-17(10-12-20)15-25(21-8-4-7-19(13-21)14-24)22(26)27-16-18-5-2-1-3-6-18/h1-13H,15-16H2
    • InChIKey: XWOOQJYBZAYHTK-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)CN(C(=O)OCC1C=CC=CC=1)C1C=CC=C(C#N)C=1

計算された属性

  • せいみつぶんしりょう: 376.0978555g/mol
  • どういたいしつりょう: 376.0978555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 518
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 5

benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28301517-10.0g
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate
2680760-95-4 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28301517-1.0g
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate
2680760-95-4 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28301517-1g
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate
2680760-95-4
1g
$1214.0 2023-09-07
Enamine
EN300-28301517-0.5g
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate
2680760-95-4 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28301517-5.0g
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate
2680760-95-4 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28301517-0.1g
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate
2680760-95-4 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28301517-2.5g
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate
2680760-95-4 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28301517-10g
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate
2680760-95-4
10g
$5221.0 2023-09-07
Enamine
EN300-28301517-0.05g
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate
2680760-95-4 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28301517-0.25g
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate
2680760-95-4 95.0%
0.25g
$1117.0 2025-03-19

benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate 関連文献

benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamateに関する追加情報

Benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate: A Comprehensive Overview

Benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate, with the CAS number 2680760-95-4, is a highly specialized organic compound that has garnered significant attention in the fields of chemical synthesis and materials science. This compound is characterized by its unique structure, which combines a benzyl group with a carbamate functional group, further substituted with chlorine and cyano groups on the aromatic rings. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various applications.

The synthesis of benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate involves a multi-step process that typically begins with the preparation of the respective aromatic precursors. The introduction of the chlorine and cyano groups on the phenyl rings is achieved through electrophilic substitution reactions, which are carefully controlled to ensure regioselectivity. Subsequent steps involve the coupling of these substituted phenols with benzyl chlorides or other suitable alkylating agents to form the carbamate structure. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.

One of the most intriguing aspects of this compound is its potential application in drug design and development. The presence of both chlorine and cyano groups introduces significant electronic diversity, which can be exploited to modulate pharmacokinetic properties such as solubility, permeability, and bioavailability. Moreover, the carbamate group is known for its ability to form hydrogen bonds, which can enhance molecular stability and interactions with biological targets. Recent studies have explored the use of benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate as a lead compound in anti-inflammatory and anticancer drug discovery programs.

In addition to its pharmaceutical applications, this compound has found utility in advanced materials science. The unique electronic properties of benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate make it an attractive candidate for use in organic electronics, particularly in the development of semiconducting polymers and organic light-emitting diodes (OLEDs). Researchers have demonstrated that incorporating this compound into polymer backbones can significantly enhance charge transport properties, leading to improved device performance.

From a structural perspective, benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate exhibits a high degree of symmetry, which contributes to its thermal stability and resistance to degradation under mild conditions. However, its reactivity can be tuned by modifying substituent patterns or introducing additional functional groups. Recent investigations have focused on exploring these modifications to tailor the compound's properties for specific applications.

In conclusion, benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate stands as a prime example of how strategic functionalization can unlock diverse applications across multiple disciplines. With ongoing research uncovering new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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